molecular formula C24H25N3O3S B6570899 3-butyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021227-01-9

3-butyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6570899
CAS No.: 1021227-01-9
M. Wt: 435.5 g/mol
InChI Key: SMQULQMWEJXBHV-UHFFFAOYSA-N
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Description

3-Butyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a butyl group at position 3 and a sulfanyl-linked oxazole moiety at position 2. The oxazole ring is further functionalized with a 4-methoxyphenyl group at position 2 and a methyl group at position 3. This compound’s structural complexity, particularly the oxazole-sulfanyl linkage, may influence its pharmacokinetic properties and target selectivity compared to simpler analogs.

Properties

IUPAC Name

3-butyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-4-5-14-27-23(28)19-8-6-7-9-20(19)26-24(27)31-15-21-16(2)30-22(25-21)17-10-12-18(29-3)13-11-17/h6-13H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQULQMWEJXBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with COX-2 Inhibitory Activity

highlights 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, a 3,4-dihydroquinazolin-4-one derivative bearing a sulfonamide group. This compound demonstrated 47.1% COX-2 inhibition at 20 μM, attributed to its para-sulfonamide moiety, which enhances binding to the COX-2 active site . In contrast, the target compound replaces the sulfonamide with an oxazole-sulfanyl group.

Antiviral Derivatives with Heterocyclic Modifications

describes benzofuran-based NS5B polymerase inhibitors, such as compound 9B, which incorporates a 3-[(4-fluorophenyl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one unit. The study notes that substitutions at the C5 and C6 positions (e.g., fluorophenyl or methanesulfonamide groups) critically impact binding to viral polymerases . The target compound’s oxazole substituent, while structurally distinct, may similarly influence binding kinetics in antiviral applications, though direct activity data are unavailable.

Anticancer Thiadiazole and Thiazolidinone Derivatives

and report thiadiazole- and thiazolidinone-functionalized quinazolinones, such as 7A1 and 5a-e. The target compound’s oxazole-sulfanyl group shares structural similarities with these derivatives but introduces methoxy and methyl groups that could modulate solubility or membrane permeability.

Key Research Findings

Table 1: Comparative Analysis of Structural and Functional Features

Compound Class Key Substituents Biological Activity Reference
Target Compound 3-Butyl, oxazole-sulfanyl, 4-methoxyphenyl Not reported -
COX-2 Inhibitor () Sulfonamide, ethenyl linker 47.1% COX-2 inhibition
Antiviral Agent () Fluorophenyl, methanesulfonamide NS5B polymerase binding
Anticancer Agent () Thiadiazole, bromophenyl Inactive in cytotoxicity
High-Yield Derivative () Bis(4-methoxyphenyl) Synthetic intermediate

Mechanistic Insights

  • COX-2 Selectivity : Sulfonamide groups () enhance polar interactions with COX-2’s secondary pocket, whereas bulkier oxazole-sulfanyl groups (target compound) may reduce accessibility .
  • Antiviral Potential: The oxazole’s nitrogen atoms could mimic RNA-binding motifs in viral polymerases, analogous to benzofuran derivatives () .
  • Synthetic Challenges : Oxazole stability under catalytic conditions (e.g., palladium-mediated couplings) requires optimization to match the high yields seen in .

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